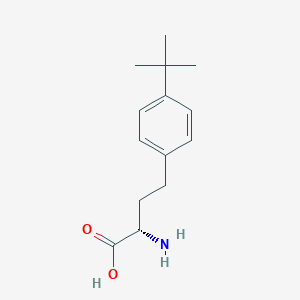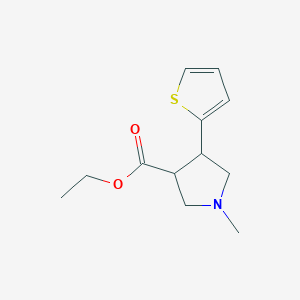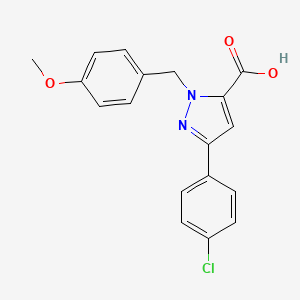
Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate is a compound of interest in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the azetidine ring through cyclization reactions The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functionalities.
Substitution: The azetidine ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The cyano group may also play a role in binding interactions, enhancing the compound’s efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-[(1-cyano-2-methylpropyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23N3O2/c1-9(2)11(6-14)15-10-7-16(8-10)12(17)18-13(3,4)5/h9-11,15H,7-8H2,1-5H3 |
InChI Key |
ZKVTYKDBHWCXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)NC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B14862643.png)
![6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14862644.png)







![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid](/img/structure/B14862699.png)
